molecular formula C15H15FN4O2 B2958755 Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 367907-37-7

Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2958755
CAS No.: 367907-37-7
M. Wt: 302.309
InChI Key: SYGXUNUEQYTUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of potent kinase inhibitors. Its [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases and engage in key hydrogen bonding interactions within the ATP-binding pockets of various kinases. Researchers utilize this compound to develop targeted therapies, with its derivatives showing investigated activity against specific kinases. For instance, structurally analogous triazolopyrimidine compounds have been designed and synthesized as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a target implicated in neurodegenerative diseases and cancer cell apoptosis (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01709). Furthermore, this core scaffold is integral to the development of CSF1R inhibitors, which are being explored for the treatment of cancers and inflammatory diseases (https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785). The 4-fluorophenyl substituent at the 7-position is a common pharmacophore that enhances binding affinity and modulates the compound's physicochemical properties. As a key building block, this ester is a precursor to carboxylic acid derivatives, which can be further functionalized to create a diverse library of molecules for high-throughput screening and structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for a range of therapeutic targets, including in oncology and central nervous system disorders (https://www.sciencedirect.com/science/article/abs/pii/S0968089618316590).

Properties

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGXUNUEQYTUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate and 4-fluorobenzaldehyde under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituent (Position 7) Key Properties Biological Activity Reference
Target compound 4-Fluorophenyl Enhanced lipophilicity; moderate solubility in ethanol/water (1:1) Antibacterial (Enterococcus faecium)
Ethyl 7-(4-morpholinophenyl)-... 4-Morpholinophenyl Increased polarity due to morpholine; improved aqueous solubility Not reported
Ethyl 7-(4-chlorophenyl)-... 4-Chlorophenyl Higher halogen bonding potential; reduced metabolic stability Antifungal (Candida spp.)
Ethyl 7-(2,4-dimethoxyphenyl)-... 2,4-Dimethoxyphenyl Electron-donating groups enhance π-stacking; lower cytotoxicity Not reported

Analysis :

  • The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like morpholine or chlorobenzyloxy groups .
  • Chlorophenyl analogues exhibit stronger halogen bonding but may suffer from faster hepatic clearance due to higher hydrophobicity .
Core Structure Modifications
Compound Name Core Structure Key Features Pharmacological Activity Reference
Target compound 4,7-Dihydrotriazolo[1,5-a]pyrimidine Partially saturated core; improved conformational flexibility FcRn binding (UCB-FcRn-84 derivative)
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate Fully aromatic triazolo[1,5-a]pyrimidine Planar structure; stronger π-π interactions with target enzymes Hepatitis B virus inhibition
Ethyl 7-(4-bromophenyl)-...tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine Increased ring strain; higher reactivity Human neutrophil elastase inhibition

Analysis :

  • The 4,7-dihydro configuration in the target compound may enhance binding to flexible protein pockets (e.g., FcRn) compared to rigid aromatic cores .
  • Tetrazolo analogues exhibit distinct bioactivity profiles due to altered electronic properties and ring strain .
Ester Group Variations
Compound Name Ester Group Solubility (LogP) Synthesis Yield Reference
Target compound Ethyl 2.1 (predicted) 85–90%
Methyl 7-(4-fluorophenyl)-... Methyl 1.8 (predicted) 78%
Ethyl 7-chloromethyl-... Ethyl 2.5 (measured) 65%

Analysis :

  • Ethyl esters generally offer better membrane permeability than methyl esters due to moderate lipophilicity .
  • Chloromethyl substituents increase LogP but reduce synthetic yields due to steric hindrance .

Biological Activity

Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 367907-37-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15FN4O2C_{15}H_{15}FN_4O_2, with a molecular weight of 302.30 g/mol. The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with triazole and pyrimidine moieties often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance:

  • E. coli : In vitro tests revealed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • S. aureus : The compound showed an MIC of 16 µg/mL against resistant strains.

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cell line assays:

  • A549 (lung cancer) : The compound exhibited cytotoxicity with an IC50 value of 15 µM.
  • MCF-7 (breast cancer) : An IC50 value of 20 µM was observed, indicating moderate effectiveness.

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. In animal models:

  • Administration led to a significant reduction in paw edema in carrageenan-induced inflammation models.
  • The compound inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6).

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The compound potentially interacts with specific receptors involved in inflammatory pathways.
  • Oxidative Stress Reduction : It may enhance antioxidant defenses in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Wang et al., 2023 Antimicrobial activityEffective against E. coli and S. aureus with low MIC values.
Smith et al., 2022Anticancer propertiesInduced apoptosis in A549 and MCF-7 cell lines with IC50 values indicating moderate potency.
Johnson et al., 2023Anti-inflammatory effectsReduced paw edema significantly in animal models; inhibited TNF-alpha and IL-6 production.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via a three-component condensation of an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), β-keto ester (e.g., ethyl cyanoacetate), and 3-amino-1,2,4-triazole. A catalyst such as TMDP (trimethylenedipiperidine) is used in ethanol/water (1:1 v/v) under reflux, yielding the product in ~92% purity after recrystallization . Alternative molten-state TMDP methods reduce solvent waste but require precise temperature control (65°C) .

Q. Which spectroscopic and crystallographic methods confirm its structure?

  • X-ray crystallography confirms the dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å) with a dihedral angle of ~84° between the triazole and aryl rings .
  • NMR : 1^1H NMR signals at δ 10.89 (s, NH) and 7.14–7.41 (m, aromatic protons) validate substituent positions .
  • TLC (silica gel SIL G/UV 254) monitors reaction progress .

Q. What are the primary biological activities reported for this scaffold?

Triazolopyrimidines exhibit anticancer, antitubercular, and MDM2-p53 interaction inhibition activities. Substituents like trifluoromethyl or chlorophenyl groups enhance target binding, as seen in analogs with IC50_{50} values <10 µM in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or purity?

Parameter Optimization Strategy Impact
Catalyst TMDP in ethanol/water (1:1 v/v) vs. molten-state TMDPMolten-state: 92% yield, reduced solvent
Reaction Time Microwave-assisted synthesis (30 min at 323 K) vs. conventional reflux (12 h)Microwave: 85% yield, faster kinetics
Purification Recrystallization from ethanol vs. column chromatographyEthanol recrystallization: >90% purity

Q. How can structural modifications enhance bioactivity or selectivity?

  • Substitution at Position 7 : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and target affinity .
  • Sulfur-based modifications : Benzylsulfanyl groups at position 2 increase π-π stacking interactions (centroid distance: 3.88 Å), enhancing antitumor activity .
  • Trifluoromethyl groups : Improve membrane permeability and resistance to oxidative degradation .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay variability : Compare IC50_{50} values under standardized conditions (e.g., cell line: MCF-7, 48-h exposure).
  • Structural analogs : Test derivatives with controlled substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .
  • Crystallographic data : Validate binding modes using X-ray structures (e.g., hydrogen bonds: N–H⋯N, 2.89 Å) .

Q. What strategies mitigate challenges in catalyst selection or availability?

  • Alternative catalysts : Piperidine derivatives can replace TMDP but may require higher loading (20 mol%) and longer reaction times .
  • Reusability : TMDP recovered from aqueous solutions retains ~90% efficiency over three cycles without purification .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., aryl, alkyl, halogens) .
  • Step 2 : Characterize using 1^1H/13^{13}C NMR and X-ray crystallography .
  • Step 3 : Test in bioassays (e.g., MDM2-p53 inhibition, cytotoxicity) with controls for solubility and metabolic stability .

Q. How to address low crystallinity during X-ray analysis?

  • Recrystallization : Use slow cooling of ethanol solutions to obtain single crystals .
  • Hydrogen bonding : Introduce N–H groups to stabilize crystal packing (e.g., intermolecular N–H⋯N bonds) .

Q. What computational methods complement experimental SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses with MDM2 (PDB: 1T4E) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electronic effects of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.